DS-1001b inhibitor for IDH1 R132H mutation
DS-1001b inhibitor for IDH1 R132H mutation
An In-depth Technical Guide to DS-1001b (Safusidenib): A Brain-Penetrant Inhibitor of Mutant Isocitrate Dehydrogenase 1 (IDH1)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly the R132H substitution, are a defining feature of several cancers, including lower-grade gliomas and chondrosarcomas.[1][2] These gain-of-function mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which drives tumorigenesis through epigenetic dysregulation.[1][2][3] DS-1001b (safusidenib) is a potent, selective, orally bioavailable, and blood-brain barrier (BBB) permeable small molecule inhibitor designed to target these IDH1 mutations.[4][5] Preclinical and clinical studies have demonstrated its ability to significantly reduce D-2-HG levels, inhibit tumor growth, and induce differentiation.[5][6] This document provides a comprehensive technical overview of DS-1001b, summarizing its mechanism of action, preclinical data, clinical trial results, and key experimental methodologies.
Introduction: The Role of IDH1 R132H in Oncology
Wild-type IDH1 is a crucial metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][3] However, heterozygous point mutations at the R132 residue of IDH1 confer a new enzymatic function: the NADPH-dependent reduction of α-KG to D-2-HG.[1][3] The accumulation of D-2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic changes that block cellular differentiation and promote oncogenesis.[2][7] The IDH1 R132H mutation is the most frequent variant, found in approximately 70-90% of lower-grade gliomas.[2][3][7] This makes the mutant IDH1 enzyme a highly specific and attractive therapeutic target.
DS-1001b: Mechanism of Action
DS-1001b is a non-competitive inhibitor that functions by binding to an allosteric pocket at the dimer interface of the mutant IDH1 enzyme.[1][8] This binding stabilizes the enzyme in an inactive "open" conformation, which disrupts the catalytic site and reduces its affinity for the substrate, α-KG.[1] This allosteric inhibition is highly specific to the mutant form of the IDH1 enzyme, preventing the production of D-2-HG without affecting the normal metabolic function of wild-type IDH1.
Preclinical Profile
In Vitro Potency and Selectivity
DS-1001b demonstrates potent and selective inhibition of 2-HG production in cells expressing various IDH1 mutations, with the highest potency observed against the prevalent R132H mutation.[6] It shows minimal activity against wild-type IDH1 or mutant IDH2 enzymes.[6]
| Cell Line / Target | Mutation | Assay Type | IC50 / GI50 (nM) | Reference |
| TF-1 (stable) | IDH1 R132H | 2-HG Production | ~30 | [6] |
| TF-1 (stable) | IDH1 R132C | 2-HG Production | ~30 | [6] |
| 293A (transient) | IDH1 R132H | 2-HG Production | Lowest IC50 | [6] |
| 293A (transient) | IDH1 R132G/L/S | 2-HG Production | ~200 | [6] |
| JJ012 Chondrosarcoma | IDH1 R132G | Cell Proliferation | 81 | [4] |
| L835 Chondrosarcoma | IDH1 R132C | Cell Proliferation | 77 | [4] |
| IDH1 Wild-Type Cells | WT | Cell Proliferation | >10,000 | [9] |
| IDH2 Mutants | R140Q / R172K | 2-HG Production | No Inhibition | [6] |
In Vivo Efficacy in Xenograft Models
In patient-derived xenograft (PDX) models of glioblastoma with the IDH1 R132H mutation, continuous oral administration of DS-1001b resulted in significant anti-tumor activity.[5][6] The inhibitor effectively suppressed tumor growth in both subcutaneous and orthotopic (intracranial) models.[5][6] This anti-tumor effect was accompanied by a marked decrease in 2-HG levels within the tumor tissue and an induction of glial differentiation markers, such as glial fibrillary acidic protein (GFAP).[5][6]
| Model Type | Cancer Type | Key Findings | Reference |
| Subcutaneous PDX (A1074) | Glioblastoma (IDH1 R132H) | Significant tumor volume reduction; Decreased plasma 2-HG levels; Induced neural differentiation. | [6] |
| Orthotopic PDX | Glioblastoma (IDH1 R132H) | Tumor growth inhibition; Reduced tumor D-2-HG levels. | [2][3] |
| Subcutaneous Xenograft (JJ012) | Chondrosarcoma (IDH1 R132G) | Impaired tumor growth. | [4] |
Blood-Brain Barrier Permeability
A critical feature of DS-1001b for the treatment of gliomas is its ability to penetrate the blood-brain barrier.[5][10] Preclinical studies in mice confirmed good brain distribution.[3] This was later corroborated in a Phase I clinical trial where the brain-to-plasma ratio of the free form of DS-1001b in 3 patients ranged from 0.19 to 0.77.[10]
Clinical Development: Phase I Study (NCT03030066)
The first-in-human, multicenter, open-label, dose-escalation Phase I study evaluated the safety, pharmacokinetics (PK), pharmacodynamics (PD), and efficacy of DS-1001b in patients with recurrent or progressive IDH1-mutant gliomas.[2][7][10][11]
Study Design
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Population: 47 patients with recurrent/progressive IDH1-mutant (R132) glioma.[2][7]
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Dosage: Oral administration of DS-1001b from 125 mg to 1400 mg twice daily (bid) in continuous cycles.[2][7]
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Primary Objectives: Assess safety, tolerability, and determine the maximum tolerated dose (MTD).[12][13]
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Secondary Objectives: Evaluate PK, PD (D-2-HG levels), and anti-tumor activity.[12][13]
Pharmacokinetics and Pharmacodynamics
DS-1001b demonstrated dose-dependent increases in peak plasma concentration (Cmax) and area under the curve (AUC).[10][11] Steady-state levels were generally achieved by day 4 of dosing.[3] Pharmacodynamic analysis of on-treatment brain tumor samples showed a significant reduction in D-2-HG levels compared to pre-study archived samples, confirming target engagement in patients.[2][7]
| PK/PD Parameter | Result | Reference |
| Pharmacokinetics | ||
| Cmax and AUC | Increased dose-dependently. | [10][11] |
| Brain/Plasma Ratio (free drug) | 0.19 - 0.77 (n=3) | [10] |
| Pharmacodynamics | ||
| Tumor D-2-HG Levels | Significantly lower in on-treatment samples vs. pre-study samples. | [2][7] |
Clinical Efficacy
DS-1001b demonstrated promising anti-tumor activity in a heavily pre-treated patient population.[10][14] Responses were observed in both contrast-enhancing and non-enhancing gliomas.
| Efficacy Endpoint | Enhancing Glioma Cohort | Non-Enhancing Glioma Cohort | Reference |
| Objective Response Rate (ORR) | 17.1% | 33.3% | [2][7] |
| Complete Response (CR) | 1 patient | - | [10][11] |
| Partial Response (PR) | 5 patients | - | [11] |
| Minor Response (MR) | - | 4 patients | [11] |
| Stable Disease (SD) | 11 patients | 8 patients | [11] |
| Median Progression-Free Survival (PFS) | 10.4 months (95% CI: 6.1-17.7) | Not Reached (95% CI: 24.1-NR) | [2][7] |
Safety and Tolerability
DS-1001b was generally well-tolerated. The maximum tolerated dose (MTD) was not reached at doses up to 1400 mg bid.[7][10][11] Most adverse events (AEs) were Grade 1 or 2.[7]
| Adverse Event Profile | Finding | Reference |
| Maximum Tolerated Dose (MTD) | Not reached up to 1400 mg bid. | [7][10][11] |
| Dose Limiting Toxicity (DLT) | One event: Grade 3 decreased white blood cell count (1000 mg bid). | [10][11] |
| Serious Drug-Related AEs | None reported. | [7] |
| Grade 3 AEs | Observed in 40-42.6% of patients. | [7][11] |
| Common AEs (>20% incidence) | Skin hyperpigmentation, diarrhea, pruritus, nausea, rash, headache, alopecia, arthralgia, dry skin. | [7][10][14] |
Key Experimental Methodologies
Detailed protocols are proprietary; however, based on published literature, the following outlines the standard methodologies used to characterize DS-1001b.
Mutant IDH1 Enzymatic Assay
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Objective: To determine the in vitro potency of DS-1001b on the enzymatic activity of purified recombinant mutant IDH1 protein.
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Protocol Outline:
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Recombinant human IDH1 R132H protein is incubated in an assay buffer containing NADPH, MgCl2, and α-KG.
-
Serial dilutions of DS-1001b (or vehicle control) are added to the reaction mixture.
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The reaction is initiated and allowed to proceed at a controlled temperature (e.g., 37°C).
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The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular 2-HG Inhibition Assay
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Objective: To measure the ability of DS-1001b to inhibit the production of D-2-HG in cells engineered to express mutant IDH1.
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Protocol Outline:
-
Cells (e.g., TF-1 or 293A) stably or transiently expressing IDH1 R132H are seeded in multi-well plates.[6]
-
Cells are treated with increasing concentrations of DS-1001b for a specified duration (e.g., 24-72 hours).
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After treatment, cells and/or culture media are collected.
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Metabolites are extracted using a solvent like methanol.
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D-2-HG levels in the extracts are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]
-
IC50 values are determined from the dose-response curve.
-
D-2-HG Measurement in Tumor Tissue
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Objective: To quantify the level of the oncometabolite D-2-HG in tumor samples from preclinical models or clinical trial patients.
-
Protocol Outline:
-
Resected tumor tissue is snap-frozen and stored at -80°C.
-
A known weight of the tissue is homogenized in a suitable buffer (e.g., containing bovine serum albumin).[2]
-
Metabolites are extracted from the homogenate, typically with a cold organic solvent (e.g., 80% methanol).
-
The supernatant is collected after centrifugation to remove proteins and cellular debris.
-
The sample undergoes derivatization (e.g., with diacetyl-l-tartaric anhydride) to enable chiral separation of D- and L-2-HG isomers.[2]
-
The derivatized sample is analyzed by a validated LC-MS/MS method with an appropriate internal standard to ensure accurate quantification.
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Conclusion and Future Directions
DS-1001b (safusidenib) is a potent and selective brain-penetrant inhibitor of mutant IDH1 that has demonstrated a favorable safety profile and compelling anti-tumor activity in both preclinical models and a Phase I clinical trial for recurrent IDH1-mutant gliomas. Its ability to effectively reduce D-2-HG levels in patient tumors confirms its mechanism of action and target engagement. The observed clinical responses, particularly the durable stable disease and objective responses in a difficult-to-treat patient population, underscore its therapeutic potential.
Ongoing research includes a Phase II study (NCT04458272) evaluating DS-1001b in patients with chemotherapy- and radiotherapy-naïve IDH1-mutated WHO grade 2 glioma, which will provide further insight into its efficacy in an earlier-line setting.[7][15][16] Future investigations will likely focus on optimizing its use, exploring combination therapies, and identifying biomarkers to predict patient response.
References
- 1. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Potent Blood-Brain Barrier-Permeable Mutant IDH1 Inhibitor Suppresses the Growth of Glioblastoma with IDH1 Mutation in a Patient-Derived Orthotopic Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel IDH1 Targeted Glioma Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. ACT-14 A FIRST-IN-HUMAN STUDY OF MUTANT IDH1 INHIBITOR DS-1001B IN PATIENTS WITH RECURRENT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Isocitrate dehydrogenase mutations in gliomas: A review of current understanding and trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IDH-mutant glioma: A new IDH1 inhibitor moves forward - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinConnect | A Study of DS-1001b in Patients With Chemotherapy- and [clinconnect.io]
- 16. researchgate.net [researchgate.net]
